molecular formula C13H25ClN2O B15126306 (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride

(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride

Cat. No.: B15126306
M. Wt: 260.80 g/mol
InChI Key: WIJWWFQJDMRECJ-YLAFAASESA-N
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Description

(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride is a complex organic compound with a unique structure. This compound is characterized by its azepino[3,2-b]azepine core, which is a bicyclic system containing nitrogen atoms. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Cyclization Reactions: Formation of the azepino[3,2-b]azepine core through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional Group Transformations: Introduction of the ethyl and methyl groups through alkylation reactions.

    Hydrochloride Formation: Conversion to the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms, often used to modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its therapeutic potential, possibly as a drug candidate for treating various conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, triggering a cascade of intracellular events.

    Pathways: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one: The free base form without the hydrochloride salt.

    Other Azepino[3,2-b]azepines: Compounds with similar bicyclic structures but different substituents.

Uniqueness

What sets (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride apart is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C13H25ClN2O

Molecular Weight

260.80 g/mol

IUPAC Name

(1S,7R)-2-ethyl-1-methyl-2,8-diazabicyclo[5.5.0]dodecan-3-one;hydrochloride

InChI

InChI=1S/C13H24N2O.ClH/c1-3-15-12(16)8-6-7-11-13(15,2)9-4-5-10-14-11;/h11,14H,3-10H2,1-2H3;1H/t11-,13+;/m1./s1

InChI Key

WIJWWFQJDMRECJ-YLAFAASESA-N

Isomeric SMILES

CCN1C(=O)CCC[C@@H]2[C@@]1(CCCCN2)C.Cl

Canonical SMILES

CCN1C(=O)CCCC2C1(CCCCN2)C.Cl

Origin of Product

United States

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